molecular formula C10H16O4 B063669 (2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one CAS No. 171482-98-7

(2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one

Cat. No.: B063669
CAS No.: 171482-98-7
M. Wt: 200.23 g/mol
InChI Key: HOTVEPWTYXMOGA-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) is a complex organic compound characterized by its unique furo[3,2-c]oxepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]oxepin-6(4H)-one derivatives often involves the reaction of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes in the presence of cerium(IV) ammonium nitrate (CAN). This reaction proceeds via a 3+2-type dihydrofuran formation followed by lactonization, yielding the desired furo[3,2-c]oxepin-6(4H)-one derivatives in moderate to fair yields .

Industrial Production Methods

While specific industrial production methods for furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]oxepin-6(4H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[3,2-c]oxepin ring.

Common Reagents and Conditions

    Oxidation: Cerium(IV) ammonium nitrate (CAN) is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Furo[3,2-c]oxepin-6(4H)-one derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of furo[3,2-c]oxepin-6(4H)-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-c]quinolones: These compounds share a similar furo[3,2-c] structure but differ in their quinolone moiety.

    Furo[3,2-c]pyrans: These compounds have a pyran ring fused to the furo[3,2-c] structure.

Properties

CAS No.

171482-98-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one

InChI

InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10+/m1/s1

InChI Key

HOTVEPWTYXMOGA-MRTMQBJTSA-N

SMILES

CCOC1CC2COC(=O)CCC2O1

Isomeric SMILES

CCO[C@@H]1C[C@@H]2COC(=O)CC[C@H]2O1

Canonical SMILES

CCOC1CC2COC(=O)CCC2O1

Synonyms

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)

Origin of Product

United States

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